molecular formula C14H21NO2 B4776078 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

Cat. No. B4776078
M. Wt: 235.32 g/mol
InChI Key: XMYQBMUUYBWZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidines. It is a synthetic compound that has been used in scientific research for various purposes.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to increase the release of dopamine and serotonin in the brain. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have analgesic effects and to decrease anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the mechanism of action of other drugs and neurotransmitters. However, one limitation of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that its effects on behavior and mood may not be directly applicable to humans.

Future Directions

There are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine. One direction is to further study its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a drug of abuse. In addition, future research could focus on developing new synthetic compounds based on the structure of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method has been optimized to produce high yields of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has advantages and limitations for lab experiments, and there are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine.

Scientific Research Applications

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used in scientific research for various purposes. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been studied for its effects on the central nervous system and its potential as a drug of abuse. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used as a tool for studying the mechanism of action of other drugs and neurotransmitters.

properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-5-7-14(8-6-13)17-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQBMUUYBWZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.